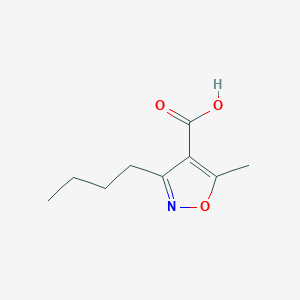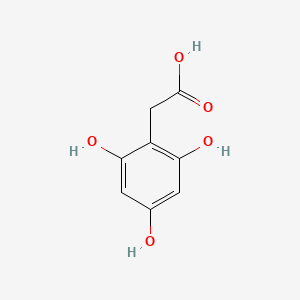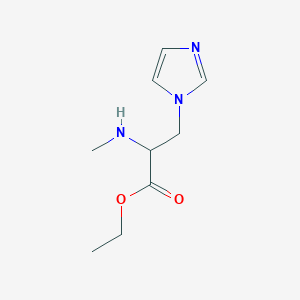
Ethyl 3-(1h-imidazol-1-yl)-2-(methylamino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(1h-imidazol-1-yl)-2-(methylamino)propanoate is a synthetic organic compound that features an imidazole ring, a common structure in many biologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1h-imidazol-1-yl)-2-(methylamino)propanoate typically involves the reaction of ethyl 3-bromo-2-(methylamino)propanoate with imidazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(1h-imidazol-1-yl)-2-(methylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The imidazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of ethyl 3-(1h-imidazol-1-yl)-2-(methylamino)propanol.
Substitution: Formation of various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-(1h-imidazol-1-yl)-2-(methylamino)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(1h-imidazol-1-yl)-2-(methylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Ethyl 3-(1h-imidazol-1-yl)-2-(methylamino)propanoate can be compared with other imidazole-containing compounds, such as:
Histidine: An amino acid with an imidazole side chain, important in enzyme active sites.
Metronidazole: An antimicrobial agent with an imidazole ring, used to treat infections.
Clotrimazole: An antifungal medication with an imidazole structure.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ester group, a methylamino group, and an imidazole ring makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C9H15N3O2 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
ethyl 3-imidazol-1-yl-2-(methylamino)propanoate |
InChI |
InChI=1S/C9H15N3O2/c1-3-14-9(13)8(10-2)6-12-5-4-11-7-12/h4-5,7-8,10H,3,6H2,1-2H3 |
Clave InChI |
XEKVLRLJFSJYAX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CN1C=CN=C1)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


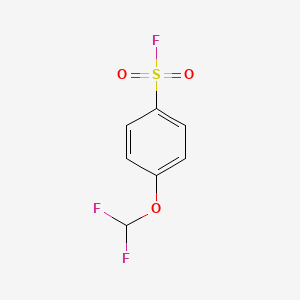



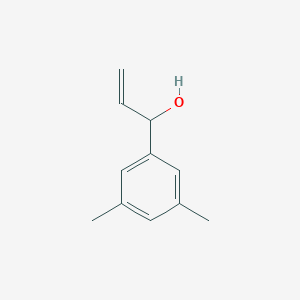
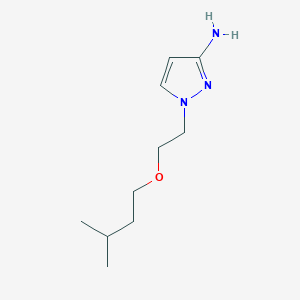
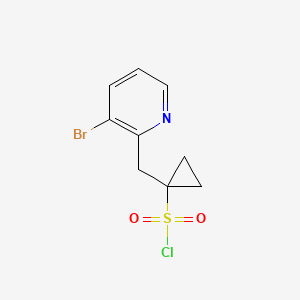

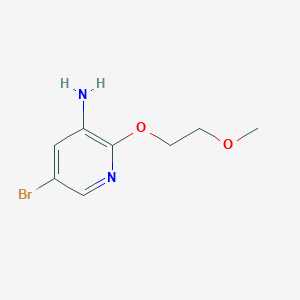
![3-[4-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid](/img/structure/B15325629.png)


